molecular formula C8H8Br2 B047692 1,4-Dibromo-2,5-dimethylbenzene CAS No. 1074-24-4

1,4-Dibromo-2,5-dimethylbenzene

Cat. No. B047692
Key on ui cas rn: 1074-24-4
M. Wt: 263.96 g/mol
InChI Key: QENIALCDPFDFHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08993130B2

Procedure details

A mixture of 52.8 g (200 mmol) of 1,4-dibromo-2,5-Dimethyl benzene, 53.6 g (440 mmol) of phenylboronic acid, 2.3 g (2 mmol) of tetrakis(triphenylphosphine)palladium, 400 ml of 2M Na2CO3, 400 ml of EtOH and 800 ml toluene was degassed and placed under nitrogen, and then heated at 90° C. for 6 hours. After the reaction finish, the mixture was allowed to cool to room temperature. The organic layer was extracted with ethyl acetate and water, dried with anhydrous magnesium sulfate, the solvent was removed and the residue was purified by column chromatography on silica (hexane-dichloromethane) to give product 43.4 g (168 mmol, 84%) as a white solid.
Quantity
52.8 g
Type
reactant
Reaction Step One
Quantity
53.6 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
2.3 g
Type
catalyst
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Yield
84%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[C:6]([CH3:8])[C:5](Br)=[CH:4][C:3]=1[CH3:10].[C:11]1(B(O)O)[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.C([O-])([O-])=O.[Na+].[Na+].[CH3:26][CH2:27]O>C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.C1(C)C=CC=CC=1>[C:11]1([C:2]2[CH:7]=[C:6]([CH3:8])[C:5]([C:27]3[CH:26]=[CH:4][CH:3]=[CH:2][CH:7]=3)=[CH:4][C:3]=2[CH3:10])[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1 |f:2.3.4,^1:32,34,53,72|

Inputs

Step One
Name
Quantity
52.8 g
Type
reactant
Smiles
BrC1=C(C=C(C(=C1)C)Br)C
Name
Quantity
53.6 g
Type
reactant
Smiles
C1(=CC=CC=C1)B(O)O
Name
Quantity
400 mL
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
400 mL
Type
reactant
Smiles
CCO
Name
Quantity
2.3 g
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
Name
Quantity
800 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was degassed
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
EXTRACTION
Type
EXTRACTION
Details
The organic layer was extracted with ethyl acetate and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was removed
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography on silica (hexane-dichloromethane)

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=C(C=C(C(=C1)C)C1=CC=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 168 mmol
AMOUNT: MASS 43.4 g
YIELD: PERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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